molecular formula C19H22N2O4S B4994829 3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-ethyl-4-methoxybenzamide

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-ethyl-4-methoxybenzamide

Cat. No.: B4994829
M. Wt: 374.5 g/mol
InChI Key: GVRXQVYEQGLINQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-ethyl-4-methoxybenzamide is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are known for their diverse biological activities and are often used as scaffolds in drug design

Preparation Methods

The synthesis of 3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-ethyl-4-methoxybenzamide typically involves multiple steps. One efficient route involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of the desired product in good yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-ethyl-4-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-ethyl-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other isoquinoline derivatives, such as:

  • 3,4-dihydro-1H-isoquinolin-2-yl-(1-ethylsulfonyl-4-piperidinyl)methanone
  • 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methoxy-phenyl)-ethanone

These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of 3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-ethyl-4-methoxybenzamide lies in its specific functional groups and the resulting properties .

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-ethyl-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-20-19(22)15-8-9-17(25-2)18(12-15)26(23,24)21-11-10-14-6-4-5-7-16(14)13-21/h4-9,12H,3,10-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRXQVYEQGLINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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